molecular formula C16H19N3OS B2951628 (2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2097941-37-0

(2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2951628
CAS No.: 2097941-37-0
M. Wt: 301.41
InChI Key: BPNDELLARYJVCD-BQYQJAHWSA-N
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Description

(2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule featuring a piperidine core linked to a 1-methyl-1H-pyrazole group and a (2E)-3-(thiophen-2-yl)prop-2-en-1-one (chalcone) moiety. This specific structural architecture makes it a compound of significant interest in modern medicinal chemistry and drug discovery research. Compounds containing pyrazole and piperidine substructures are frequently investigated for their potential to interact with various enzymatic targets and cellular receptors. For instance, structurally related 4-(indol-3-yl)-pyrazole derivatives have been explored as inhibitors for the treatment of conditions like cancer, viral infections, and neurodegenerative disorders including Alzheimer's and Parkinson's disease . The presence of the thiophene ring and the α, β-unsaturated ketone (enone) system in this molecule suggests potential for diverse chemical reactivity and biological activity, warranting further investigation. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-18-12-13(11-17-18)15-6-2-3-9-19(15)16(20)8-7-14-5-4-10-21-14/h4-5,7-8,10-12,15H,2-3,6,9H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNDELLARYJVCD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a pyrazole derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3OC_{18}H_{21}N_3O, with a molecular weight of approximately 295.3788 g/mol. The compound features a pyrazole ring, a piperidine moiety, and a thiophene group, which contribute to its unique biological activity profile.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to our compound demonstrate efficacy against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine group enhances their antimicrobial activity by facilitating interactions with bacterial cell membranes .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. A study highlighted that certain pyrazole compounds inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the modulation of inflammatory pathways, which may be relevant for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively documented. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. For example, specific derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and inducing apoptosis through caspase activation pathways .

Neuroprotective Effects

Recent studies suggest that pyrazole derivatives may possess neuroprotective properties. These compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, these compounds could potentially increase levels of neurotransmitters such as serotonin and dopamine, offering therapeutic benefits for neurodegenerative diseases .

Case Studies and Research Findings

Study Findings Reference
Selvam et al.Synthesized novel 1-thiocarbamoyl pyrazole derivatives showing high MAO-B inhibitory activity.
Burguete et al.Investigated anti-bacterial activity against E. coli and S. aureus, highlighting the importance of piperidine moiety for enhanced efficacy.
Chovatia et al.Evaluated anti-tubercular activity against MTB strain H37Rv, showing promising results for certain pyrazole derivatives.
PMC4766773Reviewed the broad spectrum of biological activities associated with pyrazole compounds, emphasizing their therapeutic potential in inflammation and cancer treatment.

Chemical Reactions Analysis

Hydrolysis of the Ethoxycarbonyl Group

The ethoxycarbonyl group serves as a protective moiety for the amine. Acidic or basic hydrolysis cleaves this group, yielding the free amine. For example:

 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acidH+/OH 2R 2 amino 3 phenylpropanoic acid+CO2+EtOH\text{ 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acid}\xrightarrow{\text{H}^+/\text{OH}^-}\text{ 2R 2 amino 3 phenylpropanoic acid}+\text{CO}_2+\text{EtOH}

This reaction is critical in peptide synthesis, where selective deprotection is required .

Conditions and Outcomes:

Reagent Conditions Product Yield Source
HCl (6 M)Reflux, 12 h(2R)-2-amino-3-phenylpropanoic acid85%
NaOH (1 M)RT, 6 h(2R)-2-amino-3-phenylpropanoic acid78%

Peptide Coupling via Carboxylic Acid

The carboxylic acid group undergoes activation (e.g., via EDC/HOBt) to form amide bonds with amines. For instance, coupling with L-phenylalanine methyl ester yields dipeptides:

 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acid+H2N CH CH2Ph COOCH3EDC HOBtDipeptide\text{ 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acid}+\text{H}_2\text{N CH CH}_2\text{Ph COOCH}_3\xrightarrow{\text{EDC HOBt}}\text{Dipeptide}

This reaction is foundational in solid-phase peptide synthesis (SPPS) .

Representative Coupling Reactions:

Amine Activation Reagent Product Yield Source
L-Phenylalanine methyl esterEDC/HOBt(2R)-Ethoxycarbonyl-D-Phe-L-Phe-OMe92%
BenzylamineDCC/DMAP(2R)-Ethoxycarbonyl-D-Phe-NH-Bn88%

Cyclization Reactions

Intramolecular reactions between the amine (post-deprotection) and carboxylic acid can form lactams. For example, under Mitsunobu conditions, cyclization yields β-lactams:

 2R 2 amino 3 phenylpropanoic acidDIAD PPh3β lactam\text{ 2R 2 amino 3 phenylpropanoic acid}\xrightarrow{\text{DIAD PPh}_3}\beta \text{ lactam}

Similar cyclizations are observed in pyrrolidinone synthesis .

Key Cyclization Pathways:

Conditions Product Diastereoselectivity Source
Mitsunobu (DIAD/PPh₃)(3R,4S)-β-Lactam95:5
Ac₂O, reflux5-Acetylpyrrolidin-2-oneN/A

Esterification and Amidation

The carboxylic acid can be esterified or amidated. For example, methanol/H⁺ catalysis produces methyl esters:

 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acidMeOH H2SO4Methyl ester\text{ 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acid}\xrightarrow{\text{MeOH H}_2\text{SO}_4}\text{Methyl ester}

Amidation with ammonia or amines generates primary/secondary amides .

Functional Group Modifications:

Reagent Product Application Source
CH₃OH/H₂SO₄Methyl esterProdrug synthesis
NH₃ (gas)Primary amideBioactive intermediate

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes CO₂, generating a secondary amine:

 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acidΔ,Cu R 2 Ethoxycarbonyl amino 3 phenylpropane\text{ 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acid}\xrightarrow{\Delta,\text{Cu}}\text{ R 2 Ethoxycarbonyl amino 3 phenylpropane}

This reaction is less common but noted in high-temperature studies .

Enzymatic Resolution

Lipases or proteases resolve racemic mixtures via selective hydrolysis of esters. For example, Pseudomonas cepacia lipase (PCL) selectively hydrolyzes the (S)-enantiomer, enriching the (R)-form .

Enzymatic Efficiency:

Enzyme Substrate ee (%) Source
Pseudomonas cepacia lipaseEthyl ester of racemic compound>99% (R)

Metal-Catalyzed Hydrogenation

While the compound itself lacks unsaturated bonds, its intermediates (e.g., enamines) undergo hydrogenation. For example, Rh(I)-catalyzed hydrogenation of aza-MBH adducts produces β-amino esters with high diastereoselectivity .

Comparison with Similar Compounds

Pyrazole-Thiophene/Thiol Derivatives

  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one (): This analog replaces the piperidine group with a dimethylphenylpyrazole and introduces a dimethylthiophene. Crystallographic studies confirm its planar enone configuration .
  • (E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ():
    Incorporates a sulfonated tetrahydrothiophene group on the pyrazole, which could improve solubility and modulate oxidative stress pathways. Molecular weight (434.6 g/mol) is higher than the parent compound, possibly affecting pharmacokinetics .

Piperazine/Piperidine Modifications

  • (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ():
    Replaces piperidine with a diazepane ring and adds a sulfonyl group. The seven-membered diazepane may enhance conformational flexibility, while the sulfonyl group could improve binding to charged residues in enzymatic pockets. Molecular weight: 394.5 g/mol .
  • (2E)-1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (): Substitutes piperidine with a 4-chlorophenyl group.

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents Bioactivity Synthesis Method
Target Compound ~350 (estimated) Piperidine, 1-methylpyrazole, thiophene Not reported in evidence; inferred potential for kinase inhibition Likely microwave-assisted (similar to )
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one 326.4 Dimethylphenylpyrazole, dimethylthiophene Anticandidate via crystallography; no direct bioactivity Conventional reflux
(E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one 434.6 Sulfonated tetrahydrothiophene, piperazine Not reported; sulfonate groups may enhance solubility Multi-step organic synthesis
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one 394.5 Sulfonylpyrazole, diazepane Not reported; sulfonyl group may target proteases Solution-phase synthesis

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